molecular formula C9H6Br2N2O B1496752 6,8-Dibromo-2-methylquinazolin-4-OL CAS No. 82326-77-0

6,8-Dibromo-2-methylquinazolin-4-OL

Cat. No.: B1496752
CAS No.: 82326-77-0
M. Wt: 317.96 g/mol
InChI Key: GLUZDYXMGASJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-methylquinazolin-4-ol is a brominated derivative of quinazolin-4-ol, a compound known for its diverse applications in scientific research and industry. This compound features a quinazolin-4-ol core with bromine atoms at the 6 and 8 positions and a methyl group at the 2 position. Its molecular formula is C9H6Br2N2O, and it has a molecular weight of 317.965 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-methylquinazolin-4-ol typically involves the bromination of 2-methylquinazolin-4-ol. This can be achieved by reacting 2-methylquinazolin-4-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of quinazolin-4-ol, followed by selective bromination and methylation steps. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-methylquinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinazolin-4-one derivatives.

  • Reduction: Production of 6,8-dibromo-2-methylquinazolin-4-one.

  • Substitution: Generation of various substituted quinazolin-4-ol derivatives.

Scientific Research Applications

6,8-Dibromo-2-methylquinazolin-4-ol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes.

  • Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6,8-Dibromo-2-methylquinazolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylquinazolin-4-ol

  • 6,8-Dibromoquinazolin-4-ol

  • 2,6-Dibromoquinazolin-4-ol

  • 2-Methyl-6-bromoquinazolin-4-ol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

6,8-dibromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUZDYXMGASJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441576
Record name 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82326-77-0
Record name 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-methylquinazolin-4-OL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2-methylquinazolin-4-OL
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-2-methylquinazolin-4-OL
Reactant of Route 4
Reactant of Route 4
6,8-Dibromo-2-methylquinazolin-4-OL
Reactant of Route 5
Reactant of Route 5
6,8-Dibromo-2-methylquinazolin-4-OL
Reactant of Route 6
6,8-Dibromo-2-methylquinazolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.